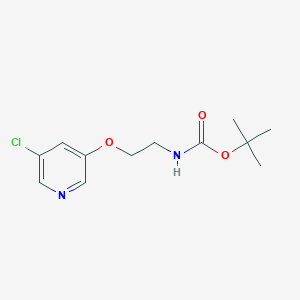
tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridine moiety, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a chloropyridine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors may be employed to enhance the production rate and minimize waste.
化学反応の分析
Types of Reactions
tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学的研究の応用
tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate include:
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (5-chloropyrazin-2-yl)carbamate
- tert-Butyl 2-chloropyridine-4-carbamate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
分子式 |
C12H17ClN2O3 |
|---|---|
分子量 |
272.73 g/mol |
IUPAC名 |
tert-butyl N-[2-(5-chloropyridin-3-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChIキー |
SLFSZCOFGDJHEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



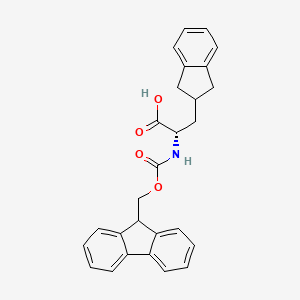

![N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine](/img/structure/B14904529.png)
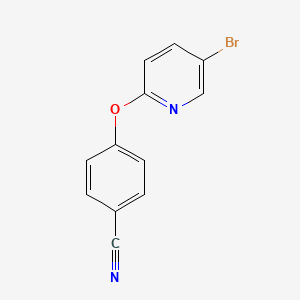
![n-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B14904540.png)
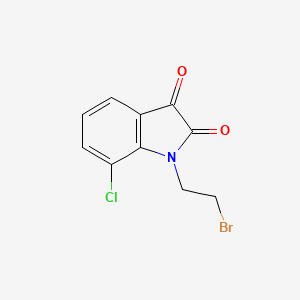
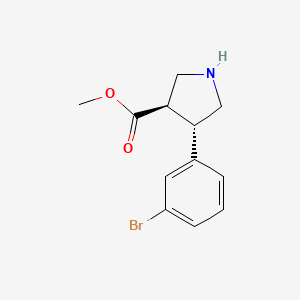

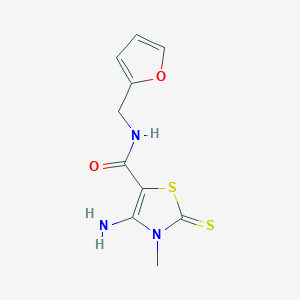
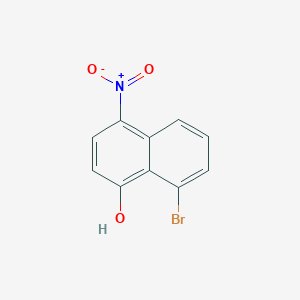
![7-Chlorospiro[benzo[b][1,4]oxazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B14904586.png)
![Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14904588.png)

